2-Chloro-1-(3-methylphenyl)ethanone
Description
2-Chloro-1-(3-methylphenyl)ethanone (CAS: 21886-54-4) is a chlorinated acetophenone derivative with the molecular formula C₉H₉ClO and a molecular weight of 168.59 g/mol. Structurally, it consists of an ethanone backbone with a chlorine atom at the α-carbon and a 3-methylphenyl group attached to the ketone. The meta-methyl substituent on the aromatic ring introduces steric and electronic effects that influence its reactivity and physical properties. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals .
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
NEONXKZDDPNEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3’-methylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-3’-methylacetophenone may involve similar Friedel-Crafts acylation reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-chloro-3’-methylbenzoic acid.
Reduction: Formation of 2-chloro-3’-methylbenzyl alcohol.
Substitution: Formation of various substituted acetophenone derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3’-methylacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3’-methylacetophenone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the methyl group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table and analysis highlight key differences between 2-Chloro-1-(3-methylphenyl)ethanone and its analogues, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison of Analogues
Key Comparisons
Substituent Position Effects: Meta vs. In Darzens condensations, para-substituted derivatives (e.g., 4-methyl, 4-methoxy) exhibit higher stereoselectivity due to reduced steric interference . Electron-Donating vs. Electron-Withdrawing Groups: The 3-methyl group is electron-donating, slightly deactivating the aromatic ring. In contrast, the 3-fluoro substituent (electron-withdrawing) increases the ketone's electrophilicity, enhancing reactivity in SN2 reactions .
Functional Group Influence: Hydroxyl Group: 2-Chloro-1-(3-hydroxyphenyl)ethanone forms hydrogen bonds, increasing solubility in polar solvents. The hydroxyl group also acidifies the α-hydrogen, facilitating enolate formation in base-catalyzed reactions . Methoxy Groups: The 2,5-dimethoxy derivative (melting point: 88–90°C) has a rigid structure due to methoxy substituents, contrasting with the lower polarity of the 3-methyl compound .
Heterocyclic Analogues: Thienyl vs. Phenyl: Replacing the phenyl ring with a thiophene (as in 2-Chloro-1-(3-methyl-2-thienyl)ethanone) introduces sulfur, altering electronic properties and enabling participation in unique cyclization reactions . Indole Derivatives: Complex structures like 2-Chloro-1-[2-(3-chlorophenyl)-1H-indol-3-yl]ethanone (C₁₆H₁₁Cl₂NO) exhibit biological activity, highlighting the role of aromatic substituents in drug design .
Synthetic Applications: The target compound is synthesized via reactions involving chloroacetyl chloride and aromatic precursors, similar to methods used for 2-chloro-1-(7-methoxyindol-3-yl)ethanone (23% yield under pressurized conditions) . Asymmetric reduction of 2-Chloro-1-(3-chlorophenyl)ethanone (a halogenated analogue) demonstrates how substituents affect enantioselectivity in biocatalytic processes .
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